1-(Buta-1,3-diyn-1-yl)-2-methylbenzene 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 131292-30-3
VCID: VC21228377
InChI: InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3
SMILES: CC1=CC=CC=C1C#CC#C
Molecular Formula: C11H8
Molecular Weight: 140.18 g/mol

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

CAS No.: 131292-30-3

Cat. No.: VC21228377

Molecular Formula: C11H8

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene - 131292-30-3

Specification

CAS No. 131292-30-3
Molecular Formula C11H8
Molecular Weight 140.18 g/mol
IUPAC Name 1-buta-1,3-diynyl-2-methylbenzene
Standard InChI InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3
Standard InChI Key DTUGMGNAGQFFQL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C#CC#C
Canonical SMILES CC1=CC=CC=C1C#CC#C

Introduction

Chemical Identity and Classification

Nomenclature and Alternative Names

The compound is known by several names in chemical literature, reflecting different naming conventions. Its primary IUPAC name is 1-buta-1,3-diynyl-2-methylbenzene, though it is also indexed as "Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI)" in some chemical databases. These variations in nomenclature can sometimes lead to confusion in literature searches, requiring researchers to be aware of multiple naming conventions when conducting comprehensive literature reviews on this compound.

Structural Classification

As a member of the conjugated diyne family, this compound represents an important class of molecules in organic chemistry. The buta-1,3-diyn-1-yl substituent consists of four carbon atoms in a linear arrangement with alternating triple and single bonds (C≡C-C≡C), creating a highly unsaturated and electronically unique structural element. When this functional group is attached to the ortho position of toluene, it creates a molecule with interesting electronic and steric properties that can be exploited in various chemical transformations and applications.

Physical and Chemical Properties

Structural Details

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has a molecular formula of C11H8, containing a total of 11 carbon atoms and 8 hydrogen atoms. The structure features a methylbenzene core with a buta-1,3-diyn-1-yl substituent at the position adjacent to the methyl group. This arrangement creates a molecule with distinct electronic and spatial characteristics. The compound's SMILES notation (CC1=CC=CC=C1C#CC#C) provides a linear representation of its structure, while its InChI string (InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3) offers a more standardized structural identifier.

Chemical Properties

The chemical reactivity of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is primarily determined by its functional groups. The terminal alkyne group in the buta-1,3-diyn-1-yl substituent is particularly reactive and can participate in various addition and coupling reactions. The conjugated diyne system may exhibit characteristic reactions of alkynes, including hydration, hydrogenation, and various metal-catalyzed cross-coupling reactions. The aromatic ring with the methyl substituent can undergo typical electrophilic aromatic substitution reactions, though the steric and electronic influence of the diyne chain would modify its reactivity compared to simple toluene.

Table 1: Key Physical and Chemical Properties of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

PropertyValueReference
CAS Number131292-30-3
Molecular FormulaC11H8
Molecular Weight140.18 g/mol
IUPAC Name1-buta-1,3-diynyl-2-methylbenzene
Standard InChIInChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3
Standard InChIKeyDTUGMGNAGQFFQL-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1C#CC#C
PubChem Compound ID14669597

Synthesis and Preparation Methods

Palladium-Catalyzed Cross-Coupling

Another potential synthetic approach could involve palladium-catalyzed cross-coupling reactions, similar to those described for related compounds in the search results. For instance, the coupling of Z-bromo-acrylic acid derivatives with terminal alkynes using Pd(PPh3)2Cl2 and CuI as catalysts in the presence of triethylamine has been reported for the synthesis of structurally related compounds . Adapting this methodology could potentially provide an alternative route to our target compound.

Sequential Coupling Strategies

For more complex diyne structures, a sequential coupling strategy might be employed. This could involve the initial formation of a monoyne intermediate, followed by a second coupling reaction to introduce the extended diyne functionality. Such an approach would allow for more controlled synthesis and potentially higher yields of the desired product. The reaction conditions would need to be carefully optimized to minimize the formation of homo-coupling products, which are common side products in alkyne coupling reactions.

Table 2: Potential Synthetic Methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

MethodKey ReagentsConditionsPotential AdvantagesReference
Cadiot-Chodkiewicz CouplingCuCl, piperidine, bromoalkyne0°C, aqueous conditionsMild conditions, good selectivity
Palladium-Catalyzed Cross-CouplingPd(PPh3)2Cl2, CuI, Et3NRoom temperature, acetonitrileVersatile, compatible with various functional groups
Sequential CouplingVarious catalysts, stepwise approachVaried conditionsControl over regiochemistry, minimizes side reactionsBased on general principles

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used for the purification and analysis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Based on similar compounds mentioned in the search results, thin-layer chromatography (TLC) analysis using hexane/EtOAc solvent systems would likely be effective for monitoring reactions and assessing purity . The relatively non-polar nature of the compound would suggest good solubility in organic solvents like dichloromethane, chloroform, and hexane.

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The expected molecular ion peak would correspond to the molecular weight of 140.18 g/mol. Characteristic fragmentation patterns might include the loss of the diyne chain and fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the molecular formula and structure of the compound.

Applications and Research Significance

Organic Synthesis

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene potentially serves as a valuable building block in organic synthesis due to its unique structural features. The terminal alkyne functionality in the diyne chain provides a reactive handle for further transformations, including additional coupling reactions, cycloadditions, and various carbon-carbon bond-forming processes. The compound could serve as a precursor for more complex molecular architectures, particularly those requiring extended conjugated systems.

Materials Science

Conjugated diynes, including compounds like 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, have attracted interest in materials science due to their electronic properties. The extended π-electron system can contribute to interesting optical and electronic behaviors, potentially making these compounds useful in the development of molecular wires, organic semiconductors, and other electronic materials. The linear rigid structure of the diyne unit also makes these compounds interesting from a structural perspective for supramolecular chemistry and crystal engineering.

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